![molecular formula C23H20ClFN4 B1258283 N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B1258283.png)
N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine
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Overview
Description
N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Structural Characterization
- A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) detailed the synthesis and structural characterization of compounds related to N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine. The molecule was found to be essentially planar except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antiviral Activity
- Research by Ali, Shaharyar, and Clercq (2007) synthesized derivatives of N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine and tested them for antiviral activity. The study found that certain analogs of this compound showed promising antiviral activity, highlighting its potential application in antiviral drug development (Ali, Shaharyar, & Clercq, 2007).
Crystal Structures of Related Compounds
- Loh, Quah, Chia, Fun, Sapnakumari, Narayana, and Sarojini (2013) synthesized and characterized the crystal structures of related pyrazole compounds. The study provided insights into the molecular geometry and interactions of compounds similar to N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine, which can be crucial for understanding its chemical behavior (Loh et al., 2013).
Herbicidal Activity
- A study conducted by Moran (2003) involved the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine. These compounds exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential agricultural applications (Moran, 2003).
properties
Product Name |
N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine |
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Molecular Formula |
C23H20ClFN4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C23H20ClFN4/c24-22-7-2-1-6-21(22)23-17(15-26-14-12-19-5-3-4-13-27-19)16-29(28-23)20-10-8-18(25)9-11-20/h1-11,13,16,26H,12,14-15H2 |
InChI Key |
VVEYWVLTXOWUHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2CNCCC3=CC=CC=N3)C4=CC=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2CNCCC3=CC=CC=N3)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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